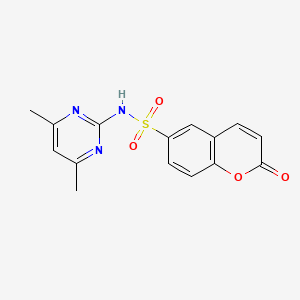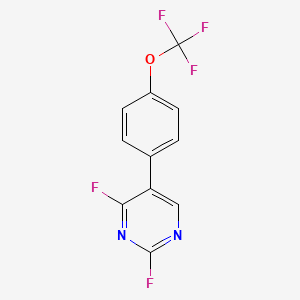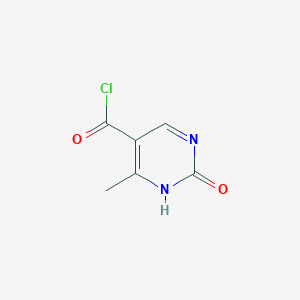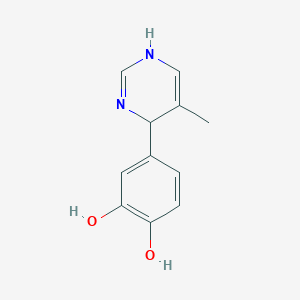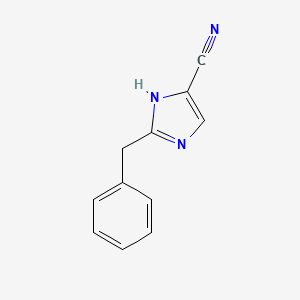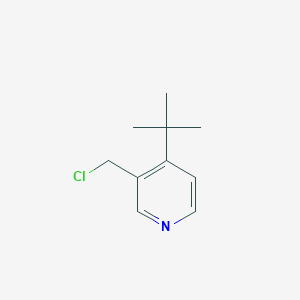![molecular formula C9H9NO2 B13112573 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene is an organic compound characterized by a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene typically involves the nitration of 4-[(1E)-prop-1-en-1-yl]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the propenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1-amino-4-[(1E)-prop-1-en-1-yl]benzene.
Oxidation: 4-[(1E)-prop-1-en-1-yl]benzaldehyde or 4-[(1E)-prop-1-en-1-yl]benzoic acid.
Scientific Research Applications
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and propenyl groups. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-nitro-4-[(1E)-prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and a propenyl group on the benzene ring
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+ |
InChI Key |
XEFDXKFPMZOEMV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
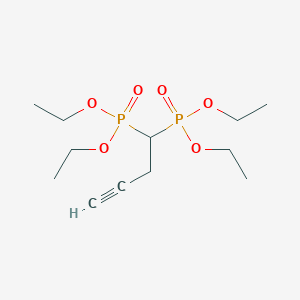
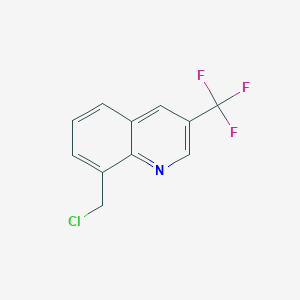
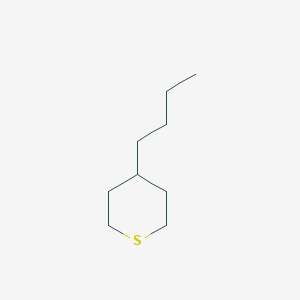

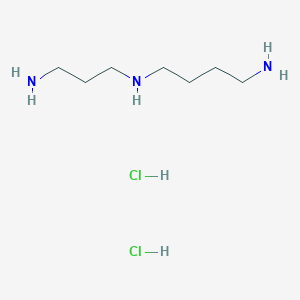
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)
